molecular formula C22H21Cl2N3O3 B2642613 1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea CAS No. 338755-53-6

1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea

Cat. No. B2642613
CAS RN: 338755-53-6
M. Wt: 446.33
InChI Key: YIPULNPZBIULCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea is a useful research compound. Its molecular formula is C22H21Cl2N3O3 and its molecular weight is 446.33. The purity is usually 95%.
BenchChem offers high-quality 1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic and Synthesis Studies

Research into the metabolic formation and synthesis of compounds structurally similar to 1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea has provided insights into their potential as hypocholesteremic agents. Specifically, the synthesis of related compounds has shown that they can serve as major urinary metabolites with hypocholesteremic effects similar to their parent drugs in rats, highlighting their relevance in medicinal chemistry and therapeutic applications (Sinsheimer et al., 1976).

Corrosion Inhibition

Studies on the corrosion behavior of mild steel in acid solutions have identified compounds with structural similarities as effective inhibitors. These compounds exhibit good performance as corrosion inhibitors, acting through adsorption that follows the Langmuir isotherm, and demonstrate potential for industrial applications in protecting metals against corrosion (Bahrami & Hosseini, 2012).

Optoelectronic Applications

A novel chalcone derivative, structurally related to the compound , has been explored for its electro-optic properties. Through computational studies, it has been identified as having superior properties for application in nonlinear optics and optoelectronic device fabrications. This highlights the compound's relevance in the development of advanced materials for technology applications (Shkir et al., 2018).

Anticancer Agents

Research into diaryl ureas has led to the design, synthesis, and evaluation of derivatives as new anticancer agents. These compounds, including ones structurally related to 1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea, have shown significant antiproliferative effects against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Feng et al., 2020).

properties

IUPAC Name

1-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3/c1-14(2)30-17-6-3-5-16(12-17)25-22(29)26-20-7-4-10-27(21(20)28)13-15-8-9-18(23)19(24)11-15/h3-12,14H,13H2,1-2H3,(H2,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPULNPZBIULCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)NC2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.